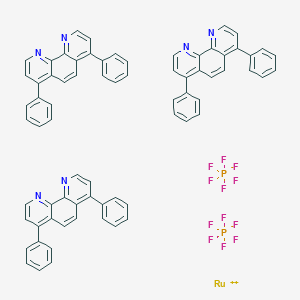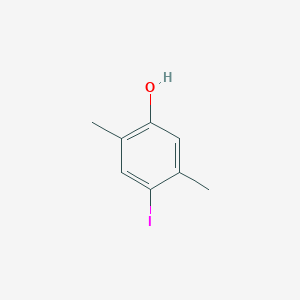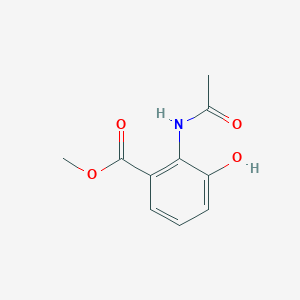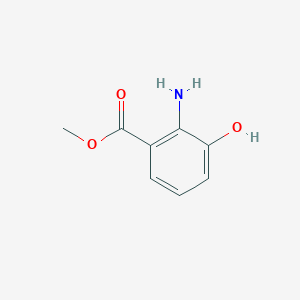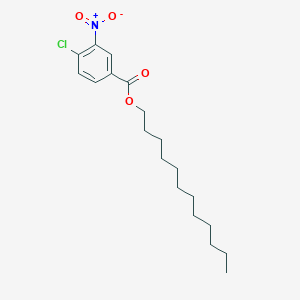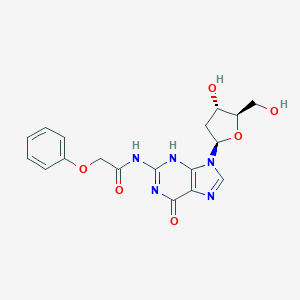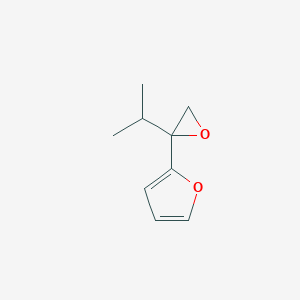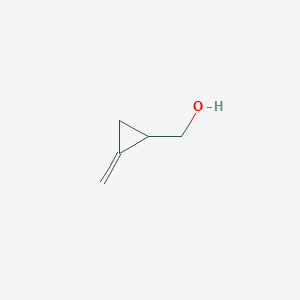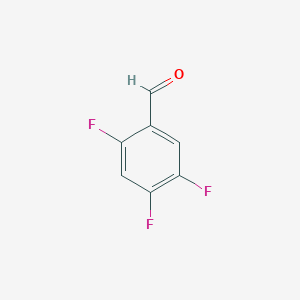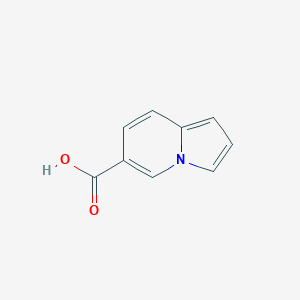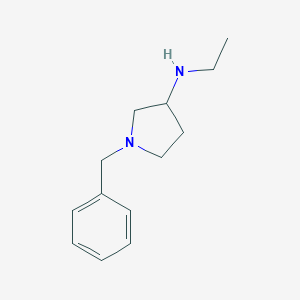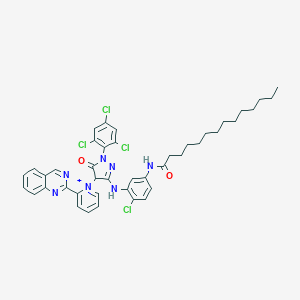
15-Ketopentadeca-5,8,11,13-tetraenoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
15-Ketopentadeca-5,8,11,13-tetraenoic acid, also known as 15-KETE, is a bioactive lipid molecule that plays a crucial role in various physiological and pathological processes. It is a derivative of the polyunsaturated fatty acid arachidonic acid, which is an essential fatty acid that cannot be synthesized by the human body and must be obtained from the diet. 15-KETE is synthesized through the action of the enzyme 15-lipoxygenase (15-LOX) on arachidonic acid.
作用機序
The exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid is not fully understood, but it is believed to exert its effects through the activation of various signaling pathways. It has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ) pathway, which is involved in the regulation of lipid metabolism and inflammation. It has also been shown to activate the nuclear factor-kappa B (NF-κB) pathway, which is involved in the regulation of inflammation and immune responses.
生化学的および生理学的効果
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation and immune responses. Additionally, 15-Ketopentadeca-5,8,11,13-tetraenoic acid has been shown to induce apoptosis (programmed cell death) in cancer cells and to inhibit the growth and proliferation of tumor cells.
実験室実験の利点と制限
The advantages of using 15-Ketopentadeca-5,8,11,13-tetraenoic acid in lab experiments include its ability to modulate various physiological and pathological processes and its potential therapeutic applications. However, there are also limitations to its use, including its instability and the difficulty of synthesizing it in large quantities.
将来の方向性
There are several future directions for research on 15-Ketopentadeca-5,8,11,13-tetraenoic acid. One area of interest is its potential role in the treatment of cancer. It has been shown to inhibit the growth and proliferation of tumor cells, and further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential role in the regulation of blood pressure and vascular tone. It has been shown to have vasodilatory effects, and further research is needed to determine its potential as a treatment for hypertension. Additionally, further research is needed to determine the exact mechanism of action of 15-Ketopentadeca-5,8,11,13-tetraenoic acid and its potential as a therapeutic target for various diseases and conditions.
合成法
The synthesis of 15-Ketopentadeca-5,8,11,13-tetraenoic acid involves the action of the enzyme 15-LOX on arachidonic acid. This enzyme catalyzes the oxygenation of arachidonic acid at the C15 position, resulting in the formation of 15-hydroperoxyeicosatetraenoic acid (15-HPETE). 15-HPETE is then converted to 15-Ketopentadeca-5,8,11,13-tetraenoic acid through a series of enzymatic and non-enzymatic reactions.
科学的研究の応用
15-Ketopentadeca-5,8,11,13-tetraenoic acid has been the subject of extensive scientific research due to its potential role in various physiological and pathological processes. It has been shown to have anti-inflammatory, anti-oxidant, and anti-tumor properties. It has also been implicated in the regulation of blood pressure, platelet aggregation, and vascular tone.
特性
CAS番号 |
112901-37-8 |
|---|---|
製品名 |
15-Ketopentadeca-5,8,11,13-tetraenoic acid |
分子式 |
C42H44Cl4N7O2+ |
分子量 |
820.6 g/mol |
IUPAC名 |
N-[4-chloro-3-[[5-oxo-4-(2-quinazolin-2-ylpyridin-1-ium-1-yl)-1-(2,4,6-trichlorophenyl)pyrazolidin-3-ylidene]amino]phenyl]tetradecanamide |
InChI |
InChI=1S/C42H43Cl4N7O2/c1-2-3-4-5-6-7-8-9-10-11-12-20-37(54)48-30-21-22-31(44)35(26-30)50-41-39(42(55)53(51-41)38-32(45)24-29(43)25-33(38)46)52-23-16-15-19-36(52)40-47-27-28-17-13-14-18-34(28)49-40/h13-19,21-27,39H,2-12,20H2,1H3,(H-,48,50,51,54)/p+1 |
InChIキー |
AFZCPPQEJUFDFV-UHFFFAOYSA-O |
異性体SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)N=C2C(C(=O)N(N2)C3=C(C=C(C=C3Cl)Cl)Cl)[N+]4=CC=CC=C4C5=NC6=CC=CC=C6C=N5 |
正規SMILES |
CCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)Cl)NC2=NN(C(=O)C2[N+]3=CC=CC=C3C4=NC5=CC=CC=C5C=N4)C6=C(C=C(C=C6Cl)Cl)Cl |
同義語 |
15-ketopentadeca-5,8,11,13-tetraenoic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



